2-(1-Cyclopentylpiperidin-4-yl)acetic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(1-Cyclopentylpiperidin-4-yl)acetic acid consists of a cyclopentyl group attached to the nitrogen atom of a piperidine ring, which is further attached to an acetic acid group. This structure contributes to the unique chemical properties of the compound.Scientific Research Applications
Synthesis and Characterization of Analogues
- Research efforts have been focused on synthesizing and characterizing novel compounds with structural similarities, aiming to explore their potential biological activities or chemical properties. For instance, the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues highlights a methodological approach to generating compounds with potential receptor activity or neurotransmitter modulation capabilities (Petz et al., 2019).
Potential Biological Activities
- The synthesis and characterization of amino acid-based Schiff base ligands and their metal complexes have been studied for their antioxidant and enzyme inhibitory activities. This suggests a framework for designing compounds that might interact with biological targets, such as enzymes involved in oxidative stress or metabolic pathways (Ikram et al., 2015).
Chemical Transformations and Applications
- Another aspect of research involves the efficient synthesis of complex molecules, such as hexahydroindoles, which are important intermediates for alkaloid synthesis. This demonstrates the compound's utility in facilitating the synthesis of biologically active molecules or drugs (Juma et al., 2008).
Drug Discovery and Development
- The exploration of novel synthetic routes and the characterization of new compounds also contribute to drug discovery and development efforts. For example, the synthesis of complex cyclodepsipeptides presents a method for creating peptide-based drugs with potential anticancer activities (Pelay-Gimeno et al., 2016).
Analytical and Structural Chemistry
- The study of molecular structures and their interactions can provide insights into the design of more effective and selective compounds. Investigations into the crystal structure of certain compounds offer a basis for understanding the molecular basis of their activity or stability (Park et al., 2016).
Safety And Hazards
The safety data sheet for a similar compound, 2-(1-Cyclopentylpiperidin-4-Yl)Ethanamine, indicates that it is harmful if swallowed and causes serious eye irritation . It’s important to handle this compound with care, using appropriate personal protective equipment. In case of exposure, one should seek immediate medical attention .
properties
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(15)9-10-5-7-13(8-6-10)11-3-1-2-4-11/h10-11H,1-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXKQIRDIUWRBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclopentylpiperidin-4-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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